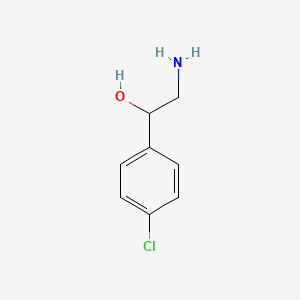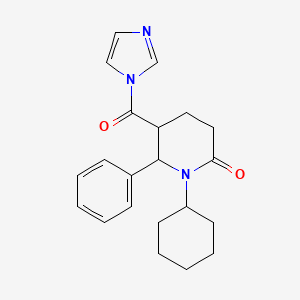
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone
Descripción general
Descripción
1-Cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone, also known as CHIP, is a synthetic molecule with interesting properties that has been studied extensively in recent years. It has been used in a variety of scientific research applications and has been found to have biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone has been used in a variety of scientific research applications, including as a ligand for the P2X7 receptor, as a probe for the Zn2+ binding site of the GluR2 receptor, and as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). It has also been used in studies of the structure and function of G-protein coupled receptors (GPCRs) and as an inhibitor of the enzyme histone deacetylase (HDAC).
Mecanismo De Acción
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone binds to the P2X7 receptor and activates the receptor, leading to the release of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also binds to the Zn2+ binding site of the GluR2 receptor, leading to the inhibition of glutamate-induced currents. In addition, 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone binds to the active site of the enzyme PDE4 and inhibits its activity, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Finally, 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone binds to the active site of the enzyme HDAC and inhibits its activity, leading to an increase in the acetylation of histones.
Biochemical and Physiological Effects
The activation of the P2X7 receptor by 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone leads to the release of proinflammatory cytokines, which can lead to a variety of physiological effects, including increased pain sensitivity, increased inflammation, and increased production of reactive oxygen species (ROS). The inhibition of the enzyme PDE4 by 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone leads to an increase in the intracellular concentration of cAMP, which can lead to a variety of physiological effects, including increased heart rate, increased smooth muscle relaxation, and increased bronchodilation. The inhibition of the enzyme HDAC by 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone leads to an increase in the acetylation of histones, which can lead to a variety of physiological effects, including increased gene expression and increased cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone in lab experiments are that it is relatively easy to synthesize, it is relatively stable, and it is relatively non-toxic. The limitations of using 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone in lab experiments are that it is relatively expensive and it is relatively difficult to purify.
Direcciones Futuras
The future directions for 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone research include further studies of its mechanism of action and its biochemical and physiological effects. In addition, future studies could focus on the development of more efficient and cost-effective synthesis methods for 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone. Finally, future studies could focus on the development of new applications for 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone, such as its use as an anti-inflammatory agent or as an inhibitor of other enzymes.
Propiedades
IUPAC Name |
1-cyclohexyl-5-(imidazole-1-carbonyl)-6-phenylpiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-19-12-11-18(21(26)23-14-13-22-15-23)20(16-7-3-1-4-8-16)24(19)17-9-5-2-6-10-17/h1,3-4,7-8,13-15,17-18,20H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUORYNSIBVXYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(CCC2=O)C(=O)N3C=CN=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3037036.png)
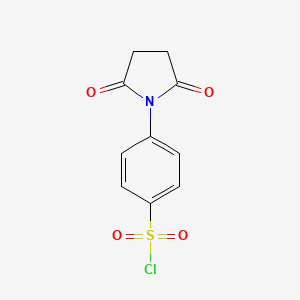
![3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B3037038.png)

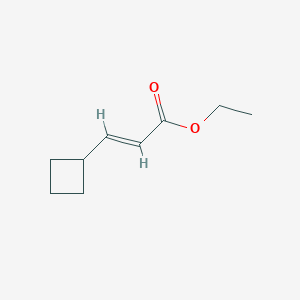


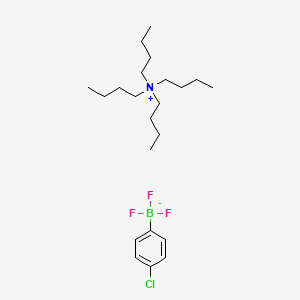

![7-amino-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B3037048.png)
![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)
![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)

